molecular formula C21H27N3O5S B10883829 N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10883829
M. Wt: 433.5 g/mol
InChI Key: DFSBCLFCWCNICM-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a sulfonylphenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the protection of functional groups to ensure selective reactions. One common method involves the protection of sulfamates with 2,4-dimethoxybenzyl groups, which are stable to oxidizing and reducing agents, as well as bases and nucleophiles . The synthesis can be carried out using microwave heating of 1,1′-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to give an aryl 2-methyl-1H-imidazole-1-sulfonate. This intermediate is then N-methylated and subsequently displaced with a dibenzylamine, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory pathways and its stability under various reaction conditions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H27N3O5S/c1-16(25)22-18-5-8-20(9-6-18)30(26,27)24-12-10-23(11-13-24)15-17-4-7-19(28-2)14-21(17)29-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

DFSBCLFCWCNICM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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